4-Ethoxy-6-phenylhexan-2-one
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Overview
Description
4-Ethoxy-6-phenylhexan-2-one is an organic compound with the molecular formula C14H20O2 It is a ketone with an ethoxy group at the fourth position and a phenyl group at the sixth position of the hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-6-phenylhexan-2-one typically involves the alkylation of 6-phenylhexan-2-one with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-6-phenylhexan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-Ethoxy-6-phenylhexan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 4-ethoxy-6-phenylhexan-2-one involves its interaction with specific molecular targets. The ethoxy and phenyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may exert its effects by modulating enzyme activity or altering receptor signaling pathways .
Comparison with Similar Compounds
- 4-Methoxy-6-phenylhexan-2-one
- 4-Ethoxy-6,10-dimethylundecan-2-one
- 4-Ethoxy-6-(hydroxymethyl)pyran-2-one
Comparison: 4-Ethoxy-6-phenylhexan-2-one is unique due to the presence of both an ethoxy group and a phenyl group on the hexane chain. This combination imparts distinct chemical and physical properties compared to its analogs. For instance, the ethoxy group increases its solubility in organic solvents, while the phenyl group enhances its aromaticity and potential interactions with biological targets .
Properties
CAS No. |
917574-76-6 |
---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
4-ethoxy-6-phenylhexan-2-one |
InChI |
InChI=1S/C14H20O2/c1-3-16-14(11-12(2)15)10-9-13-7-5-4-6-8-13/h4-8,14H,3,9-11H2,1-2H3 |
InChI Key |
WFHJZCQPMXQVIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCC1=CC=CC=C1)CC(=O)C |
Origin of Product |
United States |
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